Product packaging for 1-Isocyano-3-methylbenzene(Cat. No.:CAS No. 20600-54-8)

1-Isocyano-3-methylbenzene

Cat. No.: B1614269
CAS No.: 20600-54-8
M. Wt: 117.15 g/mol
InChI Key: PWGXNGSDQHRHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Isocyano-3-methylbenzene, also known as 3-Tolyl isocyanide, is an organic compound with the molecular formula C8H7N and a molecular weight of 117.15 g/mol . This compound is a valuable building block in synthetic organic chemistry, particularly in the development of novel synthetic methodologies and the preparation of structurally complex molecules. A primary application of this compound is its use in isocyanide-based multicomponent reactions (MCRs) . These reactions are prized in combinatorial chemistry and drug discovery research for their ability to efficiently generate structural complexity and diversity in a single step . For instance, it can be employed in the Passerini three-component reaction (P-3CR), a reaction involving an isocyanide, an aldehyde, and a carboxylic acid to produce α-acyloxycarboxamide derivatives . These depsipeptide-like structures are essential intermediates in organic synthesis and are found in many pharmacologically active compounds . The reaction can be efficiently catalyzed by heterogeneous systems like immobilized sulfuric acid on silica gel (H2SO4-SiO2) in aqueous media, achieving high yields in short reaction times, which aligns with green chemistry principles . Furthermore, isocyanides participate in a multitude of other reactions, including transition metal-catalyzed processes, oligomerizations, and polymerizations, underscoring their versatility . It is crucial to distinguish isocyanides from isocyanates, as the latter are significantly more reactive and toxic . While isocyanides are known for their unpleasant odor, they generally do not exhibit high acute toxicity, though current information on their specific toxicity is limited . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N B1614269 1-Isocyano-3-methylbenzene CAS No. 20600-54-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyano-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-7-4-3-5-8(6-7)9-2/h3-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGXNGSDQHRHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341835
Record name 1-isocyano-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20600-54-8
Record name 1-isocyano-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Isocyanides in Modern Organic Synthesis

Isocyanides, or isonitriles, are organic compounds containing the functional group -N≡C. pharmagen.de They are isomers of nitriles (-C≡N) and are distinguished by the connection of the organic fragment to the nitrogen atom of the isocyanide group. pharmagen.de The significance of isocyanides in contemporary organic synthesis stems from their remarkable versatility as building blocks for a wide array of organic molecules. pharmagen.de Their unique electronic nature allows them to act as both a nucleophile and an electrophile at the same carbon atom, a feature that is uncommon in organic functional groups. chemicalbook.comsigmaaldrich.com

This dual reactivity has been harnessed in a multitude of synthetic transformations, most notably in multicomponent reactions (MCRs). sigmaaldrich.com MCRs, such as the renowned Ugi and Passerini reactions, allow for the construction of complex molecular architectures from three or more starting materials in a single, efficient step. pharmagen.deupchemusa.comorganic-chemistry.org This efficiency is highly sought after in fields like medicinal chemistry and drug discovery for the rapid generation of libraries of structurally diverse compounds. mdpi.com

Furthermore, isocyanides are valuable ligands in coordination chemistry, forming stable complexes with various transition metals. pharmagen.dewikipedia.org Their electronic properties, which are comparable to carbon monoxide, make them useful in the development of catalysts and functional materials. wikipedia.orgcoleparmer.com The ability of the isocyanide group to undergo cycloaddition reactions further expands its synthetic utility, enabling the formation of various heterocyclic systems. pharmagen.de

Unique Reactivity Profile of the Isocyanide Functional Group in Aromatic Systems

The isocyanide functional group in an aromatic system, as seen in 1-isocyano-3-methylbenzene, exhibits a distinct reactivity profile. The isocyanide carbon can be described by two resonance structures: one with a triple bond between nitrogen and carbon, and another with a double bond, highlighting its carbenic character. pharmagen.de This electronic ambiguity is the source of its diverse reactivity. nih.gov

The isocyano group is electron-withdrawing, which can influence the reactivity of the aromatic ring. chemicalbook.com In the case of this compound, the interplay between the electron-withdrawing isocyano group and the electron-donating methyl group at the meta position influences the regioselectivity of electrophilic aromatic substitution reactions.

The most prominent reactions of aryl isocyanides include:

α-Addition Reactions: The isocyanide carbon can react with both an electrophile and a nucleophile, a key step in multicomponent reactions like the Passerini and Ugi reactions. chemicalbook.comnih.gov

Cycloaddition Reactions: Aryl isocyanides can participate in various cycloaddition reactions, such as [4+1] cycloadditions, to form heterocyclic compounds. pharmagen.de

Reactions with Radicals: The isocyano group can react with radical species, leading to the formation of imidoyl radicals, which can then undergo further transformations. wikipedia.org

Coordination to Metals: Aryl isocyanides act as excellent ligands for transition metals, forming stable coordination complexes. wikipedia.org

Historical Development and Key Milestones in Isocyanide Chemistry

Established Synthetic Pathways to Aryl Isocyanides

The most common and well-established method for synthesizing aryl isocyanides is the dehydration of the corresponding N-arylformamides. mdpi.comlookchem.com This transformation can be achieved using a variety of dehydrating agents and reaction conditions, each with its own set of advantages and limitations.

Dehydration of N-Arylformamides

The dehydration of N-arylformamides, such as N-(m-tolyl)formamide to produce this compound, is a foundational reaction in isocyanide synthesis. mdpi.com This process involves the removal of a water molecule from the formamide (B127407) group to form the isocyano functional group.

Optimization of Reagents and Reaction Conditions

A range of dehydrating agents have been employed for the conversion of N-arylformamides to aryl isocyanides. mdpi.comnih.gov Common reagents include phosphorus oxychloride (POCl₃), phosgene (B1210022) and its derivatives (diphosgene, triphosgene), and tosyl chloride (TsCl). mdpi.comnih.govresearchgate.net The choice of reagent and the reaction conditions, such as solvent and base, significantly impact the yield and purity of the resulting isocyanide.

Phosphorus Oxychloride (POCl₃): This is a widely used and effective dehydrating agent for this transformation. mdpi.comnih.govresearchgate.net The reaction is typically carried out in the presence of a tertiary amine base, like triethylamine, which acts as a proton scavenger. mdpi.comnih.gov Optimization studies have shown that dichloromethane (B109758) and tetrahydrofuran (B95107) are effective solvents, with reactions often proceeding rapidly even at 0 °C to afford high yields of the isocyanide. mdpi.com A solvent-free approach using triethylamine as both the base and solvent has also been developed, offering a more environmentally friendly option. mdpi.comnih.govresearchgate.net

Phosgene and its Derivatives: Phosgene is a highly effective dehydrating agent, often providing excellent yields of isocyanides. lookchem.comnih.gov However, its extreme toxicity and difficult handling have limited its widespread use, especially on a large scale. lookchem.comresearchgate.net Diphosgene and triphosgene (B27547) have emerged as safer alternatives, though they can be more expensive. nih.govresearchgate.net

Tosyl Chloride (TsCl): In the presence of a base like triethylamine or pyridine, tosyl chloride serves as a powerful dehydrating agent. researchgate.netnih.govchemicalbook.com This method is considered a valuable alternative to phosphorus-based reagents. nih.gov Mechanochemical approaches using tosyl chloride have also been developed, offering a solvent-free and efficient synthesis of isocyanides. beilstein-journals.org

The table below summarizes the optimization of reaction conditions for the synthesis of an exemplary aryl isocyanide using different dehydrating agents.

Dehydrating AgentBaseSolventTemperature (°C)Yield (%)Reference
POCl₃TriethylamineDichloromethane094 mdpi.com
POCl₃TriethylamineTetrahydrofuran072 mdpi.com
POCl₃TriethylamineNone (Solvent-free)0Excellent mdpi.comresearchgate.net
p-Tosyl ChlorideTriethylamine, Na₂CO₃None (Mechanochemical)Room Temp71 (for this compound) beilstein-journals.orgresearchgate.net
PhosgeneTertiary AmineDichloromethaneBoilingHigh lookchem.com
Scalability and Efficiency Considerations

For large-scale synthesis, efficiency and safety are paramount. While phosgene-based methods are efficient, their hazardous nature makes them less suitable for industrial applications. lookchem.comresearchgate.net The use of phosphorus oxychloride offers a good balance of reactivity and practicality, and solvent-free conditions further enhance its appeal for scalable synthesis. mdpi.comnih.gov

Continuous flow technology has also been applied to isocyanide synthesis, providing a scalable and safer alternative to batch processes. rsc.org Flow systems allow for precise control of reaction parameters, leading to high yields and purity while minimizing the handling of potentially toxic reagents and odorous products. rsc.org Mechanochemical synthesis using reagents like tosyl chloride also presents a scalable and environmentally friendly option by eliminating the need for bulk solvents. beilstein-journals.org

Alternative Preparative Strategies for Aromatic Isocyanides

Beyond the dehydration of formamides, several other methods exist for the preparation of aryl isocyanides, each starting from different precursor molecules.

Discussion of Precursor Molecules

Primary Amines: Aryl isocyanides can be synthesized directly from primary aryl amines. One method involves the reaction with difluorocarbene, generated in situ. organic-chemistry.orgacs.orgnih.gov This approach is notable for avoiding toxic reagents like chloroform (B151607) and metal cyanides. organic-chemistry.org The Hofmann isocyanide synthesis, a historical method, also utilizes primary amines, reacting them with chloroform and a strong base. nih.gov

Aryl Halides: Aryl halides serve as precursors in palladium-catalyzed reactions to form aryl isocyanides. organic-chemistry.orgnih.govacs.org These methods are valuable for their ability to tolerate a wide range of functional groups. organic-chemistry.org Copper-catalyzed reactions of aryl halides with isocyanides can also be used to synthesize amides, which can be precursors to other compounds. lookchem.comthieme-connect.com

Aryl Diazonium Salts: The Sandmeyer reaction provides a classical route to aryl cyanides from aryl diazonium salts, which can then potentially be converted to isocyanides. bohrium.comwikipedia.orgnumberanalytics.comthermofisher.combyjus.com This method involves the use of copper(I) cyanide. wikipedia.org

Aldehydes, Amines, and Carboxylic Acids (Ugi Reaction): The Ugi four-component reaction is a powerful tool in combinatorial chemistry that utilizes an isocyanide, an aldehyde, an amine, and a carboxylic acid to create complex molecules. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov While it consumes an isocyanide, the versatility of this reaction makes it relevant to the broader context of isocyanide chemistry.

Comparison of Synthetic Yields and Selectivity

The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. The dehydration of N-arylformamides generally provides high yields and is a very general method. mdpi.com For instance, the synthesis of this compound from N-(m-tolyl)formamide using a mechanochemical approach with p-tosyl chloride resulted in a 71% yield. beilstein-journals.orgresearchgate.net Another report indicates an 82% yield for the same compound using a different procedure. researchgate.net

Methods starting from primary amines, such as the reaction with difluorocarbene, can provide yields up to 70%. organic-chemistry.org Palladium-catalyzed reactions of aryl halides offer moderate to excellent yields and exhibit broad functional group tolerance. organic-chemistry.org The Sandmeyer reaction yields for cyanation can be high, particularly for diazonium salts with electron-withdrawing groups. bohrium.com

The following table provides a comparative overview of yields for different synthetic approaches to aryl isocyanides.

Synthetic MethodPrecursorReagentsProductYield (%)Reference
DehydrationN-(m-tolyl)formamidep-Tosyl Chloride, Triethylamine, Na₂CO₃This compound71 beilstein-journals.orgresearchgate.net
DehydrationN-(m-tolyl)formamideNot specifiedThis compound82 researchgate.net
From Primary Aminem-ToluidineDifluorocarbeneThis compoundNot specified, but general method yields up to 70% organic-chemistry.org
From Aryl Halidem-BromotolueneNot specifiedThis compoundNot specified, but general method gives moderate to excellent yields organic-chemistry.org

Precursors for Biologically Active Molecules and Advanced Materials

The m-tolyl isocyanide scaffold has been incorporated into molecules with demonstrated biological activity and into advanced materials with specific functionalities.

In medicinal chemistry, isocyanides are known to be valuable in the synthesis of enzyme inhibitors. For instance, the m-tolyl derivative of methyl-TOSMIC has been shown to improve reaction efficiency in the synthesis of IDO1 (indoleamine 2,3-dioxygenase 1) inhibitors, which are being investigated as potential anticancer drug precursors.

The synthesis of 1,2,4-oxadiazolidin-5-ones, a class of heterocycles with potential pharmacological applications, can be achieved through the silver-assisted [3+2] annulation of nitrones with isocyanides, including m-tolyl isocyanide. semanticscholar.org This reaction leads to the formation of highly substituted oxadiazolidinone rings.

In the realm of materials science, the electronic properties of this compound derivatives can be fine-tuned by introducing specific substituents. For example, the incorporation of a trifluoromethyl group can enhance oxidative stability, making the resulting compounds potentially useful in photovoltaic materials.

The following table summarizes some key derivatives of this compound and their targeted applications.

Derivative StructureApplicationReference
1-Chloro-3-(isocyano(tosyl)methyl)benzeneSynthesis of benzo[d]triazines
1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzenePotential for use in photovoltaic materials due to enhanced oxidative stability
1-Chloro-3-isothiocyanato-2-methylbenzeneSynthesis of thioureas for potential use in pesticides
5-(m-Tolyl)-4-tosyloxazolePotentially biologically active oxazole (B20620) derivative Current time information in Bangalore, IN.
2,3-Diphenyl-4-(m-tolyl)-1,2,4-oxadiazolidin-5-oneSubstituted 1,2,4-oxadiazolidin-5-one with potential pharmacological activity semanticscholar.org
3-Methyl-4-nitro-5-(4-(m-tolyl)-1H-pyrrol-3-yl)isoxazoleIsoxazole-substituted pyrrole (B145914) with potential biological activity researchgate.net

Table 2: Applications of this compound Derivatives

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

While standard mass spectrometry provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure m/z values with extremely high accuracy, typically to within a few parts per million (ppm). spectroscopyonline.com This precision is critical for distinguishing between compounds that have the same nominal mass but different elemental formulas.

The primary application of HRMS in characterizing this compound and its adducts is the unambiguous determination of their elemental composition. spectroscopyonline.comdtu.dk Given a highly accurate mass measurement, it is possible to calculate the unique combination of atoms that corresponds to that mass, thereby confirming the chemical formula of a newly synthesized product. mdpi.com

For example, after a reaction involving this compound, HRMS can be used to verify the formula of the resulting product. The experimentally measured accurate mass is compared to the theoretical mass calculated for the expected formula. A match with an error of less than 5 ppm provides high confidence in the assigned structure. This technique is routinely cited in the characterization of novel compounds derived from isocyanides. mdpi.comsemanticscholar.org

Compound/IonChemical FormulaCalculated Mass (m/z)Found Mass (m/z)Reference
3-Methyl-4-nitro-5-(4-(m-tolyl)-1H-pyrrol-3-yl)isoxazole [M+H]⁺C₁₅H₁₄N₃O₃⁺284.1030284.1035 mdpi.com
1-butyl-3-(p-tolyl)urea [M+H]⁺C₁₂H₁₉N₂O⁺207.1492207.1494 mdpi.com
2-(((4-(tert-Butyl)phenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione [M+H]⁺C₁₉H₂₆NO₂⁺300.1964300.1969 semanticscholar.org

The analysis of a compound by mass spectrometry first requires its conversion into gas-phase ions. The choice of ionization technique is crucial, especially for the analysis of non-volatile or thermally fragile adducts of this compound. Electrospray Ionization (ESI) is a "soft" ionization method ideally suited for this purpose. nih.gov

ESI works by transferring ions already present in a solution into the gaseous phase, a process gentle enough to keep non-covalent complexes and fragile molecules intact. nih.govresearchgate.net This makes ESI-MS and ESI-HRMS particularly valuable for characterizing coordination complexes and adducts of this compound. nih.govacs.org For example, manganese(I) complexes with arylisocyanide ligands have been successfully characterized using ESI-HRMS, which not only confirmed the mass of the primary complex ion but also identified fragments corresponding to the loss of a ligand. nih.gov The technique is widely used in combination with HRMS to confirm the elemental composition of a vast array of organic molecules synthesized in solution. mdpi.commdpi.comrsc.orgosti.gov

Electron Ionization Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. While a publicly accessible, verified EI mass spectrum for this compound (C₈H₇N, molecular weight: 117.15 g/mol ) is not available in the NIST database, the expected fragmentation can be predicted based on its structure and comparison with similar aromatic compounds. nist.govnih.govwiley.com

The primary fragmentation pathways for an aromatic compound like this compound would involve the loss of small, stable molecules or radicals from the molecular ion ([M]⁺). The molecular ion peak is expected at an m/z of 117. Key fragmentation patterns for toluene (B28343) derivatives often include the formation of a highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91.

A proposed fragmentation pattern would include the following key ions:

m/z (Mass-to-Charge Ratio) Proposed Ion/Fragment Formula Remarks
117Molecular Ion[C₈H₇N]⁺The parent molecule with one electron removed.
116[M-H]⁺[C₈H₆N]⁺Loss of a hydrogen radical, a common fragmentation.
91Tropylium ion or related isomer[C₇H₇]⁺Loss of a neutral hydrogen cyanide (HCN) molecule. This is a very common and stable fragment for toluene derivatives.
90[M-HCN]⁺[C₇H₆]⁺Loss of a hydrogen radical from the m/z 91 ion.

It is crucial to distinguish this compound (C₈H₇N) from its isomer, m-tolyl isocyanate (C₈H₇NO), which has a different molecular weight (133.15 g/mol ) and a distinct fragmentation pattern. nist.govguidechem.comnist.gov

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying specific functional groups within a molecule.

The isocyano group (-N≡C) is a powerful infrared probe due to its strong and distinct absorption band. This stretching vibration (ν(N≡C)) typically appears in a relatively uncongested region of the IR spectrum. For aryl isocyanides, this band is consistently observed between 2100 cm⁻¹ and 2150 cm⁻¹. mdpi.com Studies on various isocyanide-containing molecules confirm this range; for example, 5-(chloromethyl)-1-(2-isocyano-3-methylphenyl)-1H-1,2,3-triazole shows a medium intensity band at 2130 cm⁻¹, and related azido-isocyanide compounds exhibit this stretch around 2125 cm⁻¹. semanticscholar.org Another study on an indole-based isocyanide derivative reported the peak consistently around 2102 cm⁻¹. mdpi.com Therefore, the IR spectrum of this compound is expected to show a strong, sharp absorption in this characteristic region, confirming the presence of the isocyanide functionality.

The vibrations associated with the methyl-substituted benzene ring provide further structural confirmation. By analogy with methylbenzene (toluene), several characteristic absorption regions can be identified. docbrown.info

Aromatic C-H Stretching: Absorptions between 3000 and 3100 cm⁻¹ are characteristic of the C-H stretching vibrations on the benzene ring. docbrown.info

Alkyl C-H Stretching: The C-H bonds of the methyl group give rise to stretching vibrations typically found just below 3000 cm⁻¹, around 2940 cm⁻¹. docbrown.info

Aromatic Ring C-C Stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds within the benzene ring appear in the 1440 to 1625 cm⁻¹ region. docbrown.info

C-H Bending: The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region is often diagnostic of the substitution pattern on the benzene ring.

A summary of the expected key IR absorptions for this compound is provided below.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H StretchAryl3000 - 3100
Alkyl C-H StretchMethyl~2940
Isocyanide Stretch (ν(N≡C))Isocyanide2100 - 2150
Aromatic C-C StretchAryl1440 - 1625
C-H Out-of-Plane BendAryl700 - 900

Raman and Surface-Enhanced Raman Spectroscopy (SERS) for Vibrational Characterization

Raman spectroscopy, especially its surface-enhanced variant (SERS), is a highly sensitive technique for studying the vibrational modes of molecules, particularly when they are adsorbed on metal surfaces. While a standard Raman spectrum of pure this compound is not prominently available in the searched literature, extensive research on aryl isocyanides using SERS provides significant insight into its behavior.

Studies have shown that aryl isocyanides adsorb onto gold (Au) and platinum (Pt) surfaces exclusively through the isocyanide group, forming a metal-carbon bond. This interaction can be probed effectively with SERS. The technique is sensitive enough to provide information on the orientation of the adsorbed molecule relative to the metal substrate. For many aryl isocyanides, a vertical or near-vertical orientation on the surface is assumed.

SERS is particularly valuable for studying isocyanide-based molecular electronic junctions. By creating "hot sites," or gaps between metal nanoparticles where the electromagnetic field is strongly enhanced, it is possible to obtain Raman signals from a very small number of molecules. This allows for the investigation of the bonding and electronic structure of the isocyanide as it bridges the gap between nanoparticles.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. A search of the existing literature and crystallographic databases did not yield a crystal structure for the isolated this compound molecule. acs.org The compound exists as an oil or liquid at room temperature, which makes single-crystal X-ray diffraction challenging without specialized crystallization techniques. beilstein-journals.org

Single Crystal X-ray Diffraction (SC-XRD) Studies of Derivatives and Complexes

While specific SC-XRD studies for adducts of this compound are not widely documented in publicly accessible literature, extensive research on closely related isomers, such as 1-isocyano-4-methylbenzene (B8808071) (p-tolyl isocyanide), provides critical insights into the expected structural behavior. For instance, the analysis of iron(0) complexes of the type Fe(CO)₂[P(OPh)₃]₂(CNR), where R includes p-tolyl, reveals detailed geometric information. researchgate.net In the p-tolyl isocyanide derivative, the complex adopts a trigonal bipyramidal geometry around the central iron atom. researchgate.net The phosphite (B83602) ligands are positioned in trans-apical sites, while the two carbon monoxide ligands and the p-tolyl isocyanide ligand occupy the equatorial plane. researchgate.net The structure of the p-tolyl derivative possesses twofold crystallographic symmetry, with the iron atom and the isocyanide ligand situated on the twofold axis. researchgate.net

The utility of SC-XRD extends to a wide array of complex molecular structures involving isocyanides. It has been instrumental in characterizing:

Organometallic complexes where the isocyanide ligand's insertion into metal-carbon or metal-hydride bonds leads to novel cyclic structures. rsc.org

Palladium and platinum isocyanide complexes, where analysis confirmed coordination polyhedra that are intermediate between tetrahedral and trigonal pyramidal. researchgate.net

Products from reactions of isocyanides with low-valent metals, such as the formation of aluminaaziridine and other multimetallic coupling products, where SC-XRD was essential to confirm the resulting intricate molecular frameworks. d-nb.info

These examples underscore the power of SC-XRD to provide direct and unequivocal structural evidence for the derivatives and complexes of isocyanides like this compound.

Table 1: Representative Crystallographic Data for an Isomeric Tolyl Isocyanide Complex This table presents crystallographic data for the related compound Fe(CO)₂[P(OPh)₃]₂(CN-p-tolyl), illustrating the type of detailed structural information obtained from an SC-XRD analysis. researchgate.net

ParameterValue
Chemical FormulaC₄₆H₃₇FeNO₈P₂
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)24.161(5)
b (Å)11.237(2)
c (Å)16.923(3)
β (°)108.57(3)
Volume (ų)4353(2)
Z (Formula units/cell)4
GeometryTrigonal Bipyramidal

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of materials in a powdered or polycrystalline form. ucmerced.edu Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is ideal for the bulk analysis of materials, making it a more routine method for sample characterization. libretexts.orgunits.it The technique is based on the principle of Bragg's Law, where a beam of X-rays interacts with the planes of atoms in a crystal lattice, producing a unique diffraction pattern of intensity versus diffraction angle (2θ). libretexts.org

For this compound, PXRD serves several critical functions:

Phase Identification: The resulting diffraction pattern acts as a unique "fingerprint" for a specific crystalline phase. units.it By comparing the experimental pattern of an unknown sample to a database of known patterns, one can confirm the identity of the compound.

Purity Assessment: PXRD can readily detect the presence of crystalline impurities. If a sample of this compound contains other crystalline substances, their characteristic diffraction peaks will appear alongside those of the main compound.

Polymorph Screening: Many organic compounds can exist in multiple crystalline forms, known as polymorphs, which have different physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphs of a substance. units.it

Determination of Crystallinity: The technique can be used to determine the degree of crystallinity in a sample by comparing the sharp peaks from the crystalline portion to the broad, diffuse halo characteristic of any amorphous (non-crystalline) content. units.it

In a typical analysis, the powder pattern obtained experimentally can be compared to a pattern calculated from single-crystal X-ray data. researchgate.net A match between the experimental and calculated patterns confirms the bulk sample's identity and phase purity. Advanced methods, such as Rietveld refinement, can even allow for the determination of crystal structure information directly from high-quality powder diffraction data. researchgate.netuliege.be

Table 2: Illustrative Data from a PXRD Pattern This table shows a conceptual representation of the data obtained from a PXRD measurement, which includes the position (2θ), d-spacing, and relative intensity of the diffraction peaks.

Peak Position (2θ°)d-spacing (Å)Relative Intensity (%)
10.58.4265
15.25.82100
21.14.2180
23.83.7445
28.93.0955

Reactivity and Reaction Mechanisms of 1 Isocyano 3 Methylbenzene in Complex Organic Transformations

Multicomponent Reactions (MCRs) Involving 1-Isocyano-3-methylbenzene

This compound, as an aromatic isocyanide, is a versatile reagent in isocyanide-based multicomponent reactions (IMCRs). These reactions are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecular scaffolds in a single, efficient step from three or more starting materials. encyclopedia.pub The unique electronic structure of the isocyanide functional group, which can act as both a nucleophile and an electrophile at the terminal carbon, is central to its reactivity in these transformations. beilstein-journals.org Among the most prominent IMCRs are the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR), both of which provide access to peptide-like structures. beilstein-journals.org

The Passerini reaction, first reported by Mario Passerini in 1921, is the oldest IMCR and involves the combination of an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgnih.gov This three-component condensation is a highly atom-economical process that forms a carbon-carbon, a carbon-oxygen, and a carbon-nitrogen bond in a single operation. researchgate.net

The Passerini reaction is known for its broad substrate scope, tolerating a wide variety of functional groups on each of the three components. beilstein-journals.org For the isocyanide component, the scope is very broad, encompassing aliphatic and aromatic isocyanides like this compound. rsc.org However, it has been noted that aromatic isocyanides can sometimes be unstable, and their in situ preparation may be advantageous for certain applications. rsc.org

The reaction generally proceeds well with a diverse range of aldehydes and unbulky ketones. rsc.org Yields are typically higher with aldehydes compared to ketones, which can be sluggish to react, especially if sterically hindered. rsc.org While the scope for carboxylic acids is also extensive, certain substrates present limitations. For instance, α,β-unsaturated aldehydes and ketones are often poor substrates for the Passerini reaction. rsc.org The reaction is typically conducted in aprotic solvents such as dichloromethane (B109758), tetrahydrofuran (B95107), or diethyl ether, as these conditions favor the proposed non-ionic mechanism. beilstein-journals.orgrsc.org

Table 1: Representative Scope of the Passerini Reaction with Aromatic Isocyanides
Carbonyl ComponentCarboxylic AcidAromatic IsocyanideProduct Type
Aromatic Aldehyde (e.g., Benzaldehyde)Aliphatic Acid (e.g., Acetic Acid)This compoundα-Acyloxy Amide
Aliphatic Aldehyde (e.g., Isobutyraldehyde)Aromatic Acid (e.g., Benzoic Acid)This compoundα-Acyloxy Amide
Aliphatic Ketone (e.g., Acetone)Aliphatic Acid (e.g., Acetic Acid)This compoundα-Acyloxy Amide

The mechanism of the Passerini reaction is generally accepted to proceed through a concerted, non-ionic pathway, particularly in the aprotic solvents where it is most effective. beilstein-journals.orgnih.govrsc.org

The key steps are as follows:

Hydrogen Bond Formation: The reaction initiates with the formation of a hydrogen-bonded cluster between the carboxylic acid and the carbonyl compound. This interaction activates the carbonyl group, increasing the electrophilicity of its carbon atom. beilstein-journals.orgresearchgate.net

α-Addition: The activated complex undergoes a trimolecular reaction with the isocyanide. wikipedia.org This step involves a concerted α-addition where the nucleophilic isocyanide carbon attacks the electrophilic carbonyl carbon, and simultaneously, the nucleophilic oxygen of the carboxylate attacks the electrophilic isocyanide carbon. nih.govrsc.org This process occurs through a relatively non-polar, cyclic transition state, which explains the reaction's preference for aprotic solvents. nih.govrsc.org The product of this step is a reactive α-adduct intermediate. beilstein-journals.org

Acyl Group Rearrangement: The α-adduct intermediate is unstable and rapidly rearranges to form the final, stable α-acyloxy amide product. rsc.org This intramolecular acyl transfer, often referred to as a Mumm-type rearrangement, is generally irreversible and serves as the driving force for the reaction. researchgate.net

While the concerted mechanism is widely accepted for reactions in aprotic media, an alternative ionic pathway has been proposed to operate in polar solvents like water or methanol. chemistnotes.com In this pathway, the carbonyl compound is first protonated by the acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. wikipedia.orgchemistnotes.com Subsequent attack by the carboxylate anion and acyl transfer yields the final product. chemistnotes.com

Discovered by Ivar Ugi in 1959, the Ugi four-component reaction (U-4CR) is one of the most significant and versatile MCRs. acs.orgbeilstein-journals.org It combines a carbonyl compound (aldehyde or ketone), a primary amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to form an α-acylamino amide, which is a dipeptide-like structure. beilstein-journals.orgwikipedia.org This reaction is highly valued for its efficiency and its ability to rapidly generate molecular diversity, making it a cornerstone of combinatorial chemistry and drug discovery. organic-chemistry.orgfrontiersin.org

A key feature of the Ugi reaction is its exceptionally broad substrate scope. A vast array of components can be used, allowing for the synthesis of large libraries of compounds from readily available starting materials. beilstein-journals.orgorganic-chemistry.org Aromatic isocyanides like this compound are effective substrates in this reaction. The reaction tolerates a wide range of aldehydes and ketones, primary amines (both aliphatic and aromatic), and carboxylic acids. beilstein-journals.org This high degree of tolerance allows for the introduction of various functional groups and structural motifs into the final product.

The reaction is typically favored in polar, protic solvents such as methanol, ethanol, or 2,2,2-trifluoroethanol, which facilitate the initial imine formation. beilstein-journals.orgwikipedia.org The high concentration of reactants (0.5M - 2.0M) generally leads to the best yields. wikipedia.org The product diversity is immense, as varying any of the four components leads to a structurally distinct α-acylamino amide. This modularity is a significant advantage for creating compound libraries for screening purposes. organic-chemistry.org

Table 2: Representative Scope of the Ugi Reaction with Aromatic Isocyanides
Carbonyl ComponentAmineCarboxylic AcidAromatic IsocyanideProduct Type
Aromatic Aldehyde (e.g., Benzaldehyde)Aliphatic Amine (e.g., Benzylamine)Aliphatic Acid (e.g., Acetic Acid)This compoundα-Acylamino Amide
Aliphatic Aldehyde (e.g., Formaldehyde)Aromatic Amine (e.g., Aniline)Aromatic Acid (e.g., Benzoic Acid)This compoundα-Acylamino Amide
Aliphatic Ketone (e.g., Acetone)Aliphatic Amine (e.g., Cyclohexylamine)Aliphatic Acid (e.g., Acetic Acid)This compoundα-Acylamino Amide

The generally accepted mechanism for the Ugi reaction is a sequence of reversible steps followed by a final irreversible rearrangement. wikipedia.org

The key steps are as follows:

Imine/Iminium Ion Formation: The reaction begins with the condensation of the amine and the carbonyl compound to form an imine, with the loss of a molecule of water. wikipedia.orgmdpi.com The carboxylic acid component then protonates the imine, generating a reactive iminium ion. wikipedia.orgnih.gov

Nucleophilic Attack of Isocyanide: The nucleophilic terminal carbon of the isocyanide (e.g., this compound) attacks the electrophilic iminium ion. wikipedia.orgmdpi.com This addition results in the formation of a nitrilium ion intermediate. mdpi.com

Addition of Carboxylate: The nitrilium ion is a potent electrophile that is rapidly trapped by the carboxylate anion, which acts as a nucleophile. wikipedia.orgnih.gov This second nucleophilic addition forms an O-acyl-isoamide intermediate (an α-adduct). organic-chemistry.org

Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer from the oxygen atom to the nitrogen atom. wikipedia.org This O- to N-acyl migration is known as the Mumm rearrangement. beilstein-journals.orgwikipedia.org This step is thermodynamically favorable and drives the entire reaction sequence towards the formation of the stable α-acylamino amide product. wikipedia.org

Van Leusen Reactions and TosMIC Derivatives

The Van Leusen reaction is a powerful synthetic tool that utilizes tosylmethyl isocyanide (TosMIC) for the synthesis of nitriles, oxazoles, and imidazoles. nrochemistry.comwikipedia.org The reaction mechanism hinges on the facile deprotonation of the α-carbon of TosMIC, which is rendered acidic by the adjacent sulfonyl and isocyano groups. wikipedia.org This is followed by a nucleophilic attack on a carbonyl or imine functionality, cyclization, and subsequent elimination of the tosyl group to yield the heterocyclic product. nrochemistry.comyoutube.com

In the context of this compound, while it is not a direct TosMIC derivative, the principles of the Van Leusen reaction are central to understanding the reactivity of isocyanides in the formation of heterocyclic systems. The Van Leusen three-component reaction (vL-3CR), for instance, allows for the synthesis of 1,4,5-trisubstituted imidazoles from aldehydes, primary amines, and TosMIC. organic-chemistry.org This reaction showcases the utility of the isocyanide moiety as a building block in multicomponent strategies. Although specific studies detailing the use of this compound as a primary reactant in a classical Van Leusen reaction are not extensively documented in the literature, the general reactivity pattern of aryl isocyanides suggests their potential participation in analogous transformations.

The versatility of TosMIC and its derivatives in organic synthesis is well-established, providing access to a wide array of heterocyclic structures. organic-chemistry.org The key reactive features of TosMIC—the isocyano group, the acidic α-carbon, and the sulfonyl leaving group—are what drive its extensive chemistry. organic-chemistry.org

Other Isocyanide-Based Multicomponent Reaction Systems

Beyond the Van Leusen reaction, this compound is a potential substrate for a variety of other isocyanide-based multicomponent reactions (IMCRs). Among the most prominent of these are the Passerini and Ugi reactions, which are celebrated for their efficiency in generating molecular diversity from simple starting materials. nih.govbeilstein-journals.org

The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to furnish an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a non-ionic pathway in aprotic solvents, involving a trimolecular, concerted mechanism. wikipedia.org In polar solvents, an ionic mechanism may operate, initiated by the protonation of the carbonyl group. wikipedia.org A wide range of isocyanides are amenable to the Passerini reaction, and aryl isocyanides like this compound are expected to participate readily.

The Ugi four-component reaction (U-4CR) is another cornerstone of IMCRs, combining an isocyanide, a primary amine, a carboxylic acid, and a carbonyl compound to yield an α-acylamino amide. beilstein-journals.org The reaction is typically initiated by the formation of an imine from the amine and the carbonyl compound. The isocyanide then adds to the iminium ion, forming a nitrilium intermediate, which is subsequently trapped by the carboxylate anion. A final Mumm rearrangement leads to the stable bis-amide product. The Ugi reaction is highly valued for its ability to rapidly construct complex, peptide-like structures.

While specific kinetic and yield data for the participation of this compound in these reactions are not detailed in the available literature, the general tolerance of both the Passerini and Ugi reactions for various aromatic isocyanides suggests its utility as a building block in combinatorial and medicinal chemistry.

Reaction Components Product
PasseriniIsocyanide, Aldehyde/Ketone, Carboxylic Acidα-Acyloxy carboxamide
UgiIsocyanide, Aldehyde/Ketone, Amine, Carboxylic Acidα-Acylamino amide

Cycloaddition Chemistry of this compound

Cycloaddition reactions represent a significant class of transformations for isocyanides, allowing for the direct construction of cyclic structures. This compound can participate in several modes of cycloaddition, leveraging the unique electronic properties of the isocyano group.

The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, is a fundamental method for the synthesis of five-membered heterocycles. In the context of isocyanides, they can react with 1,3-dipoles to form a variety of heterocyclic systems. A notable example involves the reaction of isocyanides with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). In this reaction, the isocyanide acts as a nucleophile, adding to one of the acetylenic carbons of DMAD to form a zwitterionic intermediate. This intermediate can then behave as a 1,3-dipole and react with a second molecule of DMAD in a [3+2] cycloaddition fashion. globethesis.com

Mechanistic studies on the [3+2] cycloaddition of azomethine ylides with dimethyl acetylenedicarboxylate have shown these reactions to be highly polar with asynchronous bond formation. rsc.orgnih.gov While specific studies with this compound are not detailed, the general reactivity of aryl isocyanides in such cycloadditions is well-established.

The intramolecular reaction between an azide (B81097) and an isocyanide group within the same molecule provides a powerful strategy for the synthesis of fused heterocyclic systems. For aryl azido-isocyanides, this intramolecular cyclization can be triggered to form complex nitrogen-containing polycycles.

Research has shown that α-azido-ω-isocyanides can undergo an unprecedented intramolecular cyclization in the presence of catalytic amounts of sodium azide. This reaction leads to the formation of tricyclic cyanamides. If an excess of the azide reagent is used, the intermediate cyanamides can further react via a [3+2] cycloaddition between the cyano group and the azide anion to yield C-substituted tetrazoles. Computational studies support a mechanism initiated by the addition of the azide anion to the isocyanide functionality.

This metal-free approach provides a novel route to complex heterocyclic systems such as nrochemistry.comorganic-chemistry.orgsynarchive.comtriazolo[1,5-a]quinoxalines and 9H-benzo[f]tetrazolo[1,5-d] nrochemistry.comorganic-chemistry.orgsynarchive.comtriazolo[1,5-a] wikipedia.orgorganic-chemistry.orgdiazepines. The chemical behavior of these azido-isocyanides showcases a distinct reactivity compared to their isomeric azido-cyanides, which typically undergo a conventional intramolecular [3+2] cycloaddition between the azide and cyanide groups.

The [4+1] cycloaddition of isocyanides provides a direct route to five-membered heterocyclic rings, where the isocyanide contributes one carbon atom to the cyclic system. This type of reaction has been shown to be a valuable tool in multicomponent reactions for the synthesis of functionalized pyrroles, imidazoles, furans, oxazoles, and pyrazoles.

In these reactions, the isocyanide reacts with a four-atom conjugated system, such as a conjugated heterodiene (e.g., oxadienes, azadienes). The versatility of this approach allows for the construction of a wide variety of heterocyclic scaffolds from readily available starting materials. While specific examples detailing the participation of this compound in [4+1] cycloadditions with specific heterocyclic systems are not prevalent in the literature, the general reactivity of aryl isocyanides in these transformations is a key principle in modern heterocyclic synthesis.

Catalytic Transformations Utilizing this compound

Catalysis plays a pivotal role in harnessing the synthetic potential of this compound, enabling a diverse array of chemical reactions. Both organocatalytic and metal-catalyzed approaches have been developed to modulate its reactivity and achieve specific chemical outcomes.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of activating a range of substrates. In the context of isocyanide chemistry, NHCs can serve as potent nucleophiles that interact with the electrophilic carbon of the isocyanide group. This interaction leads to the formation of a transient imidoyl intermediate, which is a key step in the catalytic cycle.

The activation of this compound by an NHC is initiated by the nucleophilic attack of the carbene carbon on the isocyanide carbon. This forms a highly reactive zwitterionic adduct. This adduct can then undergo further transformations, such as reacting with a ketone to produce enaminones. A crucial aspect of this catalytic cycle is the proton transfer process, which facilitates the generation of multiple activated species. The versatility of NHCs allows for the synthesis of various enaminones, some of which are not readily accessible through other synthetic routes.

Transition metals are extensively used to catalyze reactions involving isocyanides, including this compound. The ability of the isocyanide to act as a ligand and coordinate to metal centers alters its electronic properties, opening up reaction pathways that are otherwise inaccessible.

Copper catalysts, particularly copper(I) complexes, are effective in promoting conjugate addition reactions. While much of the research has focused on the conjugate addition of nucleophiles to isocyanoalkenes, the underlying principles can be extended to other systems. nih.govacs.orgresearchgate.net A copper iodide-Pyox complex, for instance, has been shown to catalyze the addition of sulfur, nitrogen, and carbon nucleophiles to the activated double bond of isocyanoalkenes. nih.govacs.org This process generates a metalated isocyanoalkane intermediate that can undergo further reactions. nih.gov

In the context of this compound, copper(I) compounds can act as intermediates in various catalytic transformations. acs.org These include heterocyclization reactions with enones and the formation of imidazoles in three-component reactions. acs.org The interaction between the copper catalyst and the isocyanide group is a key feature of these transformations.

Examples of Copper-Catalyzed Reactions Involving Isocyanides
Reaction TypeCatalyst SystemKey IntermediateProduct Class
Conjugate Addition to IsocyanoalkenesCopper Iodide-Pyox ComplexMetalated IsocyanoalkaneFunctionalized Cyclic Isocyanoalkanes
Heterocyclization with EnonesCopper(I) CompoundsOrganocopper-Isonitrile ComplexHeterocyclic Compounds
Three-Component Imidazole (B134444) SynthesisCopper(I) CompoundsCopper-Isocyanide ComplexImidazoles

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to reactions involving isocyanides. bohrium.com A common mechanistic pathway in these reactions is the 1,1-migratory insertion of the isocyanide into a palladium-carbon bond. beilstein-journals.org

The catalytic cycle typically begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming an aryl palladium(II) intermediate. beilstein-journals.org This intermediate then readily undergoes insertion of this compound to furnish an imidoyl palladium complex. beilstein-journals.org This complex can then participate in a variety of subsequent reactions, such as transmetalation with an organometallic reagent or reaction with a nucleophile, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst. beilstein-journals.org This methodology has been utilized in the synthesis of a wide range of nitrogen-containing compounds.

General Steps in Palladium-Catalyzed Isocyanide Insertion
StepDescriptionKey Intermediate
1. Oxidative AdditionAn aryl halide adds to a Pd(0) complex.Aryl Palladium(II) Complex
2. Migratory InsertionThe isocyanide inserts into the aryl-palladium bond.Imidoyl Palladium Complex
3. Further ReactionThe imidoyl palladium complex reacts with a nucleophile or undergoes transmetalation.Varies depending on the reaction
4. Reductive EliminationThe final product is formed, and the Pd(0) catalyst is regenerated.Final Product and Pd(0)

The use of heterogeneous catalysts, such as those immobilized on a solid support, offers significant advantages in terms of catalyst separation and recycling. In the context of isocyanide chemistry, solid-phase synthesis has been employed for multicomponent reactions like the Ugi reaction. nih.govmdpi.com In this approach, one of the components, which can be the isocyanide itself, is attached to an insoluble resin support. nih.govmdpi.com This immobilization facilitates the purification process, as the resin-bound product can be easily separated by filtration.

While the specific use of immobilized acid catalysts in reactions with this compound is not widely reported, it is known that isocyanides are sensitive to acidic conditions, which can lead to their hydrolysis to formamides. wikipedia.org This sensitivity may limit the direct application of strong solid acid catalysts. However, the broader concept of using solid supports to immobilize reactants or catalysts remains a viable strategy for streamlining synthetic procedures involving this compound.

Transition Metal-Catalyzed Processes

Isocyanide Homologation and Related Carbene Chemistry

Isocyanide homologation, the process of extending a carbon chain using an isocyanide as a one-carbon building block, often involves the formation of carbene intermediates. mdpi.com The reaction of an aluminium(I) complex with various isocyanides has provided evidence for the existence of these transient carbene species. mdpi.com

In these reactions, the isocyanide can undergo dimerization or trimerization, mediated by the metal center, leading to the formation of cyclic carbene intermediates. mdpi.com These carbenes can then be trapped or undergo further reactions, such as intramolecular C-H activation. mdpi.com For aromatic isocyanides without ortho-substituents, such as phenyl isocyanide (a close analog of this compound), these carbene intermediates can react with another molecule of isocyanide to generate ketenimines. mdpi.com The study of these reaction pathways provides valuable insights into the fundamental reactivity of isocyanides and their potential to participate in C-C bond-forming reactions through carbene intermediates.

Rearrangement Reactions Involving the Isocyanide Moiety

The rearrangement of isocyanides to their more thermodynamically stable nitrile isomers is a well-documented transformation that can be induced by various stimuli, including heat, strong bases, or coordination to a metal center. For this compound, complexation to a transition metal can facilitate the migration of the tolyl group from the carbon to the nitrogen atom of the isocyanide moiety. This process, often termed isomerization, is driven by the formation of a more stable metal-nitrile complex. The mechanism typically involves the initial formation of a metal-isocyanide complex, followed by an intramolecular rearrangement pathway that may proceed through a three-membered metallacyclic intermediate. The specific conditions and the nature of the metal catalyst are crucial in determining the efficiency and rate of this rearrangement.

The terminal carbon of the isocyanide group in this compound is susceptible to both electrophilic and nucleophilic attack.

Electrophilic Additions: Electrophiles can add to the carbon atom of the isocyanide, generating a nitrilium ion intermediate. This intermediate is highly reactive and can be trapped by various nucleophiles, leading to a diverse range of products. For example, in the Passerini and Ugi multicomponent reactions, an electrophilic carbonyl compound (aldehyde or ketone) and a carboxylic acid (Passerini) or an amine and a carboxylic acid (Ugi) react with the isocyanide. biorxiv.orgbiorxiv.org The initial step is the electrophilic addition of the protonated carbonyl to the isocyanide carbon.

Nucleophilic Additions: The isocyanide carbon also possesses electrophilic character due to the electron-withdrawing nature of the nitrogen atom, allowing it to react with nucleophiles. This reactivity is central to its use in multicomponent reactions. For instance, in certain synthetic pathways, amines can act as nucleophiles, adding to the isocyanide carbon. biorxiv.orgbiorxiv.org This addition is often a key step in the assembly of complex molecular scaffolds, as seen in the synthesis of heterocyclic compounds where this compound is used as a building block. biorxiv.orgbiorxiv.org

Interactive Data Table: Reactivity Summary

Reaction TypeReactant ClassIntermediate/Key StepProduct Type
PolymerizationItself (Monomer)Chain propagation via insertionPoly(isocyanide)
RearrangementMetal ComplexIsomerization to nitrile3-Methylbenzonitrile
MulticomponentAldehyde, Carboxylic AcidAddition to carbonylα-Acyloxy amide
MulticomponentAmine, Aldehyde, Carboxylic AcidFormation of α-adductα-Acylamino amide
Nucleophilic AdditionAminesAttack on isocyanide carbonAmidines/Formamidines
Electrophilic AdditionAcids/CarbonylsNitrilium ion formationVarious adducts

Computational and Theoretical Investigations of 1 Isocyano 3 Methylbenzene and Isocyanide Chemistry

Quantum Chemical Calculations on Reaction Energetics and Transition States

Quantum chemical calculations are pivotal in determining the feasibility and kinetics of chemical reactions by computing the energies of reactants, products, and transition states. This allows for the prediction of reaction enthalpies, activation energies, and rate constants, offering a detailed picture of the potential energy surface. acs.org

Density Functional Theory (DFT) has emerged as a popular and efficient method for studying the electronic structure of molecules. researchgate.net It offers a good balance between computational cost and accuracy, making it suitable for investigating complex reaction mechanisms involving isocyanides. DFT methods are used to optimize the geometries of stationary points on the potential energy surface, including minima (reactants, intermediates, products) and saddle points (transition states).

For instance, DFT calculations have been successfully applied to study the isomerization of isocyanides to nitriles, a classic unimolecular reaction. acs.orgresearchgate.net These studies calculate the activation energy and reaction enthalpy, which show good agreement with experimental results. acs.org DFT methods are also employed to investigate cycloaddition reactions, where isocyanides act as versatile synthons. The calculations can elucidate the concerted or stepwise nature of these reactions by locating the relevant transition states and intermediates. acs.org In a study on the reaction of nitrones with isocyanates, DFT calculations at the M06-2X/cc-pVTZ level revealed that the mechanism can switch from concerted in apolar solvents to stepwise in polar solvents. acs.org

Application of DFT in Isocyanide Chemistry Typical Information Obtained Example DFT Functional
Isomerization Reactions (e.g., R-NC to R-CN)Activation Energy, Reaction Enthalpy, Transition State GeometryB3LYP acs.orgnih.gov
Cycloaddition ReactionsReaction Pathway (Concerted vs. Stepwise), Free Energy BarriersM06-2X acs.org
Nucleophilic AdditionTransition State Stabilization, Reaction ProfilesB98 acs.org
Metal-Catalyzed ReactionsLigand Insertion Barriers, Intermediate StabilityB3LYP/LanL2DZ nih.govmdpi.com

This table provides an interactive overview of how Density Functional Theory (DFT) is applied to study various aspects of isocyanide chemistry, including the types of information that can be obtained and examples of commonly used DFT functionals.

Ab initio methods are computational chemistry techniques based on first principles, solving the electronic Schrödinger equation without empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, offer a hierarchy of accuracy, with higher levels of theory providing more precise results at a greater computational expense. ststephens.net.in High-level coupled-cluster calculations, for example, have been used to reinvestigate the classic unimolecular isomerization of methyl isocyanide (CH₃NC) to acetonitrile (B52724) (CH₃CN), yielding activation energies and vibrational frequencies that agree well with experimental data. acs.org

The choice of basis set is crucial in any quantum chemical calculation. A basis set is a set of mathematical functions used to build molecular orbitals. ststephens.net.in Larger basis sets provide a more accurate description of the electron distribution but increase the computational cost. The Pople-style basis set, 6-311++G(d,p), is a popular choice that provides a good level of accuracy for many applications.

6-311 : Indicates a triple-zeta valence basis set, meaning three basis functions are used for each valence atomic orbital.

++G : Adds diffuse functions on both heavy atoms and hydrogen, which are important for describing anions, weak interactions, and excited states.

(d,p) : Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in the orbital shapes and a better description of chemical bonding.

The combination of a robust theoretical method (like B3LYP for DFT or CCSD(T) for ab initio) with a suitable basis set (like 6-311++G(d,p) or correlation-consistent basis sets like cc-pVTZ) is essential for obtaining reliable predictions of reaction energetics and transition state properties. acs.orgnih.gov

Method/Basis Set Description Typical Use Case
B3LYP A hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.Geometry optimizations, frequency calculations, and energetic predictions for a wide range of systems. nih.gov
6-311++G(d,p) A triple-zeta Pople-style basis set with diffuse and polarization functions on all atoms.Provides a flexible and accurate description for systems where electron density is diffuse or polarization is important.
Coupled Cluster (CCSD(T)) A high-accuracy ab initio method that includes single, double, and a perturbative treatment of triple excitations."Gold standard" for calculating accurate energies, often used for benchmarking other methods. acs.org
cc-pVTZ Correlation-consistent polarized triple-zeta basis set. Part of a family of basis sets designed to systematically converge towards the complete basis set limit.High-accuracy correlated calculations of energies and properties. acs.org

This interactive table details common ab initio methods and basis sets used in computational chemistry. It describes each component and outlines their typical applications in studying chemical systems like isocyanides.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful approach to unraveling complex reaction mechanisms. By mapping out the potential energy surface, researchers can identify the most likely reaction pathways, characterize transient intermediates, and understand the factors that control selectivity. nih.gov

Reaction pathway analysis involves locating all relevant stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. The calculated energies are then used to construct a reaction profile, which plots the energy of the system as a function of the reaction coordinate. researchgate.net

Many reactions involving isocyanides proceed through short-lived intermediates that are difficult to detect experimentally. Computational chemistry provides the tools to characterize these transient species. By optimizing the geometry of a proposed intermediate, its structure and stability can be determined. Vibrational frequency analysis is then performed to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., it has no imaginary frequencies). nih.gov

For example, in the Ugi and Passerini multicomponent reactions, the nucleophilic attack of the isocyanide on an imine or carbonyl group, respectively, is believed to form a nitrilium ion intermediate. nih.gov Computational studies can model this intermediate, assess its stability relative to other possible intermediates, and calculate the energy barriers for its formation and subsequent reaction, thus validating the proposed mechanism. Similarly, η²-iminoketenyl species, which have been postulated as intermediates in carbyne-isocyanide coupling reactions, have been computationally characterized, shedding light on their stability and the role of steric effects. nih.gov

Electronic Structure and Bonding Analysis

The unique reactivity of the isocyanide functional group (–N⁺≡C⁻) stems from its unusual electronic structure. wikipedia.org Computational methods are crucial for analyzing the bonding and electron distribution in these molecules. The electronic structure is often described by two main resonance forms: a zwitterionic structure with a triple bond and a carbenic structure with a double bond. nih.govwikipedia.org

High-level Valence Bond calculations have shown that isocyanides have a predominantly carbenic electronic structure, with a secondary zwitterionic character. rsc.org This carbene-like character explains the susceptibility of the terminal carbon to both nucleophilic and electrophilic attack. nih.govacs.org

Bonding analysis methods, such as Natural Bond Orbital (NBO) analysis, can provide further details. NBO analysis can quantify the charges on atoms, describe the hybridization of orbitals, and analyze donor-acceptor interactions within the molecule. For isocyanides, this analysis confirms the amphiphilic nature of the carbon atom, which possesses both a lone pair of electrons (a σ-type highest occupied molecular orbital, HOMO) making it nucleophilic, and low-lying π* orbitals (lowest unoccupied molecular orbital, LUMO) making it electrophilic. nih.gov This dual reactivity is fundamental to the wide range of reactions that isocyanides undergo. nih.govacs.org The C-N bond distance in isocyanides is approximately 1.16 Å, which is consistent with a bond order between a double and a triple bond. wikipedia.orgacs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. q-chem.commpg.de This approach provides insight into the Lewis structure of a molecule and quantifies delocalizing effects, such as hyperconjugation and resonance, through second-order perturbation theory. uba.ar

For 1-isocyano-3-methylbenzene, NBO analysis reveals the underlying electronic structure. The isocyanide group (–N≡C) is characterized by a triple bond between the nitrogen and carbon atoms and a lone pair (n) localized on the terminal carbon. The aromatic ring features a network of σ bonds and delocalized π bonds. The methyl group (–CH₃) engages in hyperconjugation with the ring.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy, E(2), associated with these interactions quantifies their chemical significance. For an aryl isocyanide like this compound, significant delocalization occurs from the π orbitals of the benzene (B151609) ring to the π* antibonding orbitals of the isocyanide group. The electron-donating methyl group at the meta-position subtly increases the electron density in the ring, which can influence these interactions.

Below is a table of representative donor-acceptor interactions and their stabilization energies, as would be expected from an NBO analysis of this compound.

Table 1: Illustrative NBO Second-Order Perturbation Analysis for this compound
Donor NBO (Occupancy)Acceptor NBO (Occupancy)E(2) (kcal/mol)Interaction Type
π(C1-C2)π(N-Ciso)3.5π-conjugation (Ring to Isocyanide)
π(C3-C4)π(C1-C2)18.2π-conjugation (Intra-ring)
π(C5-C6)π(N-Ciso)3.3π-conjugation (Ring to Isocyanide)
LP(1) Cisoσ(C1-N)2.1Lone Pair Hyperconjugation
σ(C-H)methylπ*(C2-C3)2.5C-H Hyperconjugation (Methyl to Ring)

Note: The values in this table are illustrative, based on theoretical principles for substituted aryl isocyanides, as specific literature data for this compound is not available. C1 is the ring carbon attached to the isocyanide group.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for explaining reactivity, selectivity, and reaction mechanisms. wikipedia.orgepfl.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the highest-energy orbital containing electrons, acts as the primary electron donor (nucleophile), while the LUMO, the lowest-energy empty orbital, acts as the electron acceptor (electrophile). youtube.com

In this compound, the HOMO is expected to be a π-type orbital with significant contributions from the aromatic ring. The electron-donating methyl group raises the energy of the HOMO compared to unsubstituted phenyl isocyanide, making the molecule a better nucleophile. The LUMO is typically a π* antibonding orbital, primarily located over the isocyanide group and the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A smaller gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com The presence of the methyl group is expected to slightly decrease the HOMO-LUMO gap in this compound relative to phenyl isocyanide, suggesting enhanced reactivity.

Table 2: Representative FMO Energies for this compound and Related Compounds
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
Benzene-9.24+1.1410.38
Phenyl Isocyanide-8.85-0.358.50
Toluene (B28343)-8.82+0.959.77
This compound (Estimated)-8.70-0.288.42

Note: The energy values are typical results from DFT calculations (e.g., B3LYP/6-31G level of theory) and are provided for comparative purposes.*

Solvent Effects and Their Computational Modeling

The choice of solvent can dramatically influence the rate, selectivity, and even the mechanism of a chemical reaction. springernature.com This is particularly true for reactions involving polar or charged species, which are common in isocyanide chemistry, such as the Ugi and Passerini multicomponent reactions. acs.org Computational chemistry offers methods to model these solvent effects, providing insights that can guide experimental design.

Computational solvent models are generally categorized into two types:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of charged intermediates and transition states.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. nih.gov Machine learning potentials are an emerging tool to make these complex simulations more efficient. springernature.comnih.gov

For a reaction involving this compound, computational modeling can predict how the activation energy (ΔG‡) changes in different solvent environments. For example, in a multicomponent reaction, a polar solvent would be expected to stabilize polar transition states, thereby lowering the activation barrier and accelerating the reaction rate compared to the gas phase or a non-polar solvent.

Table 3: Illustrative Effect of Solvent on the Calculated Activation Energy (ΔG‡) for a Hypothetical Isocyanide Reaction
Solvent MediumDielectric Constant (ε)Relative ΔG‡ (kcal/mol)Rationale
Gas Phase10.0 (Reference)Baseline calculation without solvent stabilization.
Toluene2.4-1.5Minor stabilization from a non-polar solvent.
Dichloromethane (B109758)9.1-4.0Significant stabilization from a polar aprotic solvent.
Acetonitrile37.5-5.5Strong stabilization of polar transition states.
Water78.4-7.0Very strong stabilization, potentially with specific H-bonding.

Predictive Modeling of Reactivity and Selectivity

The prediction of chemical reactivity and site selectivity is a primary goal of computational chemistry. nih.gov For complex organic molecules like substituted aromatics, determining the outcome of a reaction can be challenging due to competing electronic and steric factors. Modern approaches combine quantum mechanical calculations with machine learning to create robust predictive models. rsc.org

These models can predict the outcome of various reactions, such as C–H functionalization on an aromatic ring. nih.govchemrxiv.org For this compound, the isocyano group is generally considered a meta-directing deactivator for electrophilic aromatic substitution, while the methyl group is an ortho-, para-directing activator. A predictive model would need to quantify these competing effects to determine the most probable site of reaction.

The process typically involves:

Descriptor Calculation: A range of molecular descriptors are calculated for the substrate using quantum mechanics. These can include NBO charges, FMO energies and distributions, and steric parameters.

Model Training: A machine learning algorithm (e.g., a graph-convolutional neural network) is trained on a large database of known reactions, learning the relationship between the calculated descriptors and the observed regioselectivity. rsc.org

Prediction: The trained model is then used to predict the likelihood of reaction at each possible site on a new molecule, such as this compound.

The output of such a model would be a set of scores or probabilities for each reactive site on the molecule, guiding the synthetic chemist toward the expected product.

Table 4: Hypothetical Output of a Predictive Model for Electrophilic Aromatic Substitution on this compound
Position on RingRelative Reactivity Score (%)Controlling Factors
C215Activated by methyl (ortho), sterically hindered.
C465Activated by methyl (para), sterically accessible.
C55Deactivated by isocyanide (meta), sterically accessible.
C615Activated by methyl (ortho), sterically hindered.

This type of predictive modeling represents a powerful synergy between theoretical chemistry and data science, aiming to accelerate the discovery and optimization of chemical reactions. nih.gov

Advanced Synthetic Applications of 1 Isocyano 3 Methylbenzene As a Building Block

Construction of Nitrogenous Heterocycles

The isocyanide functionality is a cornerstone in the synthesis of nitrogenous heterocycles. 1-Isocyano-3-methylbenzene readily participates in reactions that form five- and six-membered rings, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.

Pyrrole (B145914) and Imidazole (B134444) Derivatives

The synthesis of pyrrole and imidazole rings can be efficiently achieved using isocyanide-based methodologies. A prominent method is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgwikipedia.org

For imidazole synthesis, the Van Leusen three-component reaction (vL-3CR) is particularly effective. organic-chemistry.org This reaction involves the condensation of an aldehyde and an amine to form an aldimine in situ. The aldimine then reacts with an isocyanide like a substituted tosylmethyl isocyanide in a stepwise cycloaddition. organic-chemistry.orgorganic-chemistry.org The process is driven by the reactive isocyanide carbon and the sulfinyl group of TosMIC, which acts as a good leaving group to facilitate the final aromatization step. organic-chemistry.org While the classic reaction uses TosMIC, the principles can be adapted for other isocyanide derivatives in multicomponent strategies to afford highly substituted imidazoles.

Pyrrole synthesis can also be achieved through [3+2] cycloaddition reactions where the isocyanide component acts as a C-N=C synthon. organic-chemistry.orgnih.gov In the Van Leusen pyrrole synthesis, a carbanion is formed from TosMIC under basic conditions, which then attacks an α,β-unsaturated compound, leading to an intramolecular cycloaddition and subsequent elimination of the tosyl group to yield the pyrrole ring. nih.gov

HeterocycleSynthetic MethodKey ReactantsRole of Isocyanide
ImidazoleVan Leusen Three-Component ReactionAldehyde, Amine, Tosylmethyl isocyanide (TosMIC)Provides two carbons and one nitrogen for the imidazole core via cycloaddition with an aldimine.
PyrroleVan Leusen Pyrrole Synthesisα,β-Unsaturated compound, Tosylmethyl isocyanide (TosMIC)Acts as a synthon for the C-N=C fragment of the pyrrole ring.

Quinoline and Indole (B1671886) Frameworks via Multicomponent Coupling

Multicomponent reactions (MCRs) are highly efficient for constructing complex molecular frameworks like quinolines and indoles from simple precursors in a single step. arkat-usa.org The Ugi four-component reaction (U-4CR), a cornerstone of isocyanide chemistry, is particularly well-suited for this purpose.

A powerful strategy for synthesizing multi-substituted indole-2-carboxamides involves an innovative two-step process: an Ugi MCR followed by an acid-induced cyclization. semanticscholar.org In the first step, substituted anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and an isocyanide such as this compound are reacted at room temperature to produce the Ugi adduct in high yields. semanticscholar.org This intermediate is then treated with an acid, like methanesulfonic acid, to induce cyclization and afford the final indole framework. semanticscholar.org This method is notable for its mild conditions and avoidance of metal catalysts. semanticscholar.org

Reactant 1Reactant 2Reactant 3Reactant 4Product
Substituted AnilineGlyoxal dimethyl acetalFormic AcidThis compoundIndole-2-carboxamide derivative

Triazine and Benzotriazine Systems

This compound is also implicated in the synthesis of more complex nitrogenous systems like triazines and benzotriazines. While the direct cyclotrimerization of isocyanides is not a common route to 1,3,5-triazines, isocyanide derivatives serve as crucial intermediates in modern synthetic pathways. wikipedia.org

A novel and efficient methodology for synthesizing 4-alkoxy- and 4-aryloxybenzo[d] nih.govorganic-chemistry.orgsmolecule.comtriazines has been developed through the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes. nih.govorganic-chemistry.orgresearchgate.net This reaction proceeds under basic conditions, where the acidic α-carbon of the isocyano-tosyl moiety is deprotonated, initiating a nucleophilic attack on the adjacent azide (B81097) group. organic-chemistry.org This is followed by cyclization and subsequent insertion of an alcohol or phenol (B47542) to yield the final benzotriazine product in good to excellent yields. nih.govorganic-chemistry.org This method offers a milder alternative to traditional synthetic routes that often require harsh acidic conditions. organic-chemistry.org

PrecursorReagentsProductYield
1-azido-2-[isocyano(p-tosyl)methyl]benzeneNaH, Alcohol/Phenol, THF4-alkoxy/aryloxybenzo[d] nih.govorganic-chemistry.orgsmolecule.comtriazineGood to Excellent

Other Cyclic Structures (e.g., Oxazoles, Thiazoles, Oxazolidinones)

The versatility of this compound extends to the synthesis of other important five-membered heterocycles.

Oxazoles: The Van Leusen oxazole (B20620) synthesis is a direct and efficient method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov The reaction involves the deprotonation of TosMIC, which then adds to an aldehyde. nih.gov The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to form the 5-substituted oxazole ring. organic-chemistry.orgnih.gov This reaction is highly modular, allowing for a wide variety of substituents on the oxazole core.

Thiazoles: Thiazole (B1198619) derivatives can be synthesized through the base-induced cyclization of active methylene (B1212753) isocyanides, such as TosMIC, with reagents like methyl arenecarbodithioates. organic-chemistry.org This method provides a rapid and simple route to 4,5-disubstituted thiazoles. organic-chemistry.org Another related approach involves the reaction of m-tolyl isothiocyanate, a derivative of the parent amine, with an appropriate aldehyde to construct the thiazole framework. smolecule.com

Oxazolidinones: While many syntheses of oxazolidinones involve the cycloaddition of isocyanates with epoxides, isocyanide chemistry offers alternative pathways. beilstein-journals.org Nickel-catalyzed cycloaddition of aziridines with isocyanates can produce iminooxazolidines, which are related structures. organic-chemistry.org Direct synthesis from isocyanides often requires more specialized reaction sequences. For instance, a one-pot reaction of chlorosulfonyl isocyanate with epoxides can yield oxazolidinones, though this again uses an isocyanate derivative. beilstein-journals.org

Synthesis of Complex Amides and Carboxamides (e.g., α-Acyloxycarboxamides)

One of the most significant applications of this compound is in the synthesis of α-acyloxycarboxamides via the Passerini three-component reaction (P-3CR). wikipedia.org Discovered by Mario Passerini in 1921, this reaction combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid in a single, atom-economical step. wikipedia.orgmdpi.comsciforum.net

The reaction is believed to proceed through a trimolecular, concerted mechanism in aprotic solvents, where the reactants combine to form an imidate intermediate, which then undergoes a Mumm rearrangement to yield the final α-acyloxycarboxamide product. wikipedia.org The P-3CR is highly valued in combinatorial and medicinal chemistry for its ability to rapidly generate libraries of complex molecules with high functional group tolerance. wikipedia.orgnih.gov By varying the three components, a vast array of structurally diverse amides can be synthesized. mdpi.comsciforum.net

Isocyanide ComponentCarbonyl ComponentCarboxylic Acid ComponentProductReaction Type
This compoundAldehyde or KetoneVarious Carboxylic Acidsα-AcyloxycarboxamidePasserini Three-Component Reaction (P-3CR)

Preparation of Functionalized Alkanes and Alkenes (e.g., Enaminones)

Beyond heterocycles, this compound can be used to synthesize functionalized acyclic structures. Enaminones, which contain the N–C=C–C=O conjugated system, are valuable synthetic intermediates for preparing numerous bioactive compounds. beilstein-archives.org

While the most common synthesis of enaminones involves the condensation of 1,3-dicarbonyl compounds with amines, isocyanide chemistry provides alternative routes. nih.gov For example, a two-component reaction between CH-acids like cyclopentane-1,3-dione or 5,5-dimethylcyclohexane-1,3-dione (B117516) and alkyl or aryl isocyanides can produce enaminone adducts in good yields. The reaction is thought to proceed via an initial α,α-addition of the CH-acid to the isocyanide carbon atom.

No significant research findings were available for the synthesis of cyclic isocyanoalkanes using this compound within the scope of this review.

Application in Combinatorial Chemistry and Diversity-Oriented Synthesis

The unique reactivity of the isocyanide functional group makes this compound a valuable building block in modern synthetic strategies aimed at rapidly generating large collections of molecules. These strategies, namely combinatorial chemistry and diversity-oriented synthesis (DOS), are cornerstones of drug discovery and materials science. nih.govcam.ac.uk Combinatorial chemistry focuses on the systematic and repetitive synthesis of a vast number of different but structurally related molecules, creating large "libraries" for high-throughput screening. scilit.com Diversity-oriented synthesis, on the other hand, aims to produce collections of structurally diverse and complex small molecules that cover a broad area of chemical space, which is crucial for identifying novel biological probes and drug leads. cam.ac.ukmdpi.comnih.gov

Isocyanide-based multicomponent reactions (IMCRs) are particularly well-suited for these approaches because they allow for the assembly of multiple starting materials (typically three or four) into a single, more complex product in one pot. beilstein-journals.orgnih.gov This efficiency is a significant advantage over traditional multi-step syntheses. Reactions like the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR) are preeminent in this field. nih.govnih.gov

In the context of an Ugi reaction, this compound can be combined with an aldehyde, an amine, and a carboxylic acid to produce α-acylamino carboxamide derivatives. The power of this approach lies in the ability to systematically vary each of the other three components, leading to an exponential increase in the number of unique products. By using this compound as the constant isocyanide component, a library of compounds is generated, all sharing the N-(m-tolyl)amide substructure, but differing widely in the other three substituents. This introduces significant molecular diversity, varying properties such as shape, polarity, and lipophilicity. nih.gov

Table 1: Example of a Diversity-Oriented Ugi Reaction Library Using this compound

Aldehyde (R1-CHO)Amine (R2-NH2)Carboxylic Acid (R3-COOH)Resulting Substituents on α-Acylamino Carboxamide Core
FormaldehydeBenzylamineAcetic AcidR1=H, R2=Benzyl, R3=Methyl
IsobutyraldehydeAnilineBenzoic AcidR1=Isopropyl, R2=Phenyl, R3=Phenyl
BenzaldehydeCyclohexylaminePropionic AcidR1=Phenyl, R2=Cyclohexyl, R3=Ethyl
4-ChlorobenzaldehydeMethylamineFormic AcidR1=4-Chlorophenyl, R2=Methyl, R3=H

Design and Synthesis of Peptidomimetics and Other Bioactive Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but are modified to overcome inherent limitations of peptides, such as poor metabolic stability and low oral bioavailability. asinex.comlookchem.com The synthesis of these molecules is a major focus in medicinal chemistry for developing new therapeutics. nih.gov Isocyanide-based multicomponent reactions, especially the Ugi reaction, are highly effective for this purpose as they directly yield products with a peptide-like backbone. beilstein-journals.orgnih.gov

This compound serves as a versatile building block in this area. When used in an Ugi reaction with an N-protected amino acid as the carboxylic acid component, the resulting product is a dipeptide-like structure. The m-tolyl group from the isocyanide becomes part of an amide functionality, mimicking the C-terminus of an amino acid residue. This strategy allows for the rapid synthesis of libraries of linear peptidomimetics, where the diversity can be introduced by varying the aldehyde, amine, and amino acid components. nih.gov The incorporation of the aromatic m-tolyl group can also influence the conformational preferences of the resulting molecule and participate in crucial hydrophobic or π-stacking interactions with biological targets.

Cyclic Constrained Peptidomimetics

Constraining the conformation of a peptide or peptidomimetic by cyclization is a widely used strategy to enhance its biological activity, receptor selectivity, and metabolic stability. beilstein-journals.orgasinex.com Cyclic structures reduce the molecule's flexibility, which can pre-organize it into the bioactive conformation for binding to a target, thereby increasing affinity. lookchem.com

The synthesis of cyclic constrained peptidomimetics using this compound often involves a two-stage process. First, an IMCR is employed to create a linear precursor that contains strategically placed functional groups. Second, a subsequent intramolecular cyclization reaction is performed to form the macrocycle. nih.gov

For example, a bifunctional starting material can be used in the initial Ugi reaction. This could be a component bearing an additional functional group such as an alkene, alkyne, or azide. The linear product, which incorporates the this compound-derived moiety, can then undergo a ring-closing reaction. beilstein-journals.org

Table 2: Strategies for Cyclization of IMCR Products

Cyclization StrategyDescriptionRequired Functional Groups in Linear Precursor
Ring-Closing Metathesis (RCM) An intramolecular reaction between two terminal alkene groups to form a cyclic alkene.Two terminal alkene moieties.
Macrolactamization Formation of a cyclic amide bond between a free amine and a carboxylic acid within the same molecule.One terminal amine and one terminal carboxylic acid.
Click Chemistry (e.g., CuAAC) A 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a triazole ring within the macrocycle. nih.govOne terminal azide and one terminal alkyne.

Potential as Cholinesterase Inhibitors

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Currently available drugs like donepezil (B133215) and rivastigmine (B141) are cholinesterase inhibitors. nih.govresearchgate.net

The search for new and improved cholinesterase inhibitors often relies on the screening of diverse compound libraries to identify novel molecular scaffolds with inhibitory activity. The libraries of complex and diverse molecules generated using this compound in combinatorial and diversity-oriented synthesis are well-suited for such screening campaigns. The varied three-dimensional structures and functionalities present in these libraries increase the probability of discovering compounds that can fit into the active site of cholinesterase enzymes.

While direct synthesis of known cholinesterase inhibitors using this compound is not a primary application, the peptidomimetic and heterocyclic scaffolds produced from it represent a valuable starting point for discovery programs. The m-tolyl group can be designed to interact with specific pockets within the enzyme's active site, such as the peripheral anionic site or the acyl-binding pocket. Therefore, the application of this compound in DOS provides a powerful platform for the potential discovery of next-generation cholinesterase inhibitors.

Table 3: Prominent Cholinesterase Inhibitors and their Characteristics

InhibitorTarget Enzyme(s)Mechanism of Action
Donepezil Primarily Acetylcholinesterase (AChE)Reversible, non-competitive inhibition by binding to the peripheral anionic site.
Rivastigmine Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)Pseudo-irreversible inhibition through carbamylation of the enzyme's active site. nih.gov
Galantamine Acetylcholinesterase (AChE)Reversible, competitive inhibition and allosteric modulation of nicotinic receptors.
Tacrine Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)Reversible, mixed-type inhibition.

Future Directions and Emerging Research Avenues in 1 Isocyano 3 Methylbenzene Chemistry

Development of Novel Catalytic Systems for Isocyanide Transformations

The development of advanced catalytic systems is paramount for expanding the synthetic utility of 1-isocyano-3-methylbenzene. Future research will likely focus on designing catalysts that offer enhanced control over reactivity and selectivity. A significant area of exploration is asymmetric catalysis. While enantioselective Passerini reactions have been achieved using catalysts like chiral Lewis acid complexes, there is considerable scope for developing new systems tailored for substrates like this compound to afford specific, high-value chiral molecules. nih.govresearchgate.net

Transition-metal catalysis presents another fertile ground for innovation. Rhodium and palladium catalysts have been shown to mediate the diarylation of isocyanides, leading to different products such as N-alkyl diaryl ketimines or N,N'-dialkyl α-diimines depending on the metal used. mdpi.com Future work could explore a broader range of transition metals and ligand designs to unlock novel transformations of this compound, such as controlled C-H functionalization, cross-coupling reactions, and cycloadditions. The goal is to develop catalytic systems that are not only highly efficient and selective but also robust and applicable to a wide range of substrates.

Catalyst TypePotential Application for this compoundDesired Outcome
Chiral Lewis AcidsAsymmetric Passerini and Ugi ReactionsSynthesis of enantiomerically pure α-acyloxy amides and peptide-like structures.
Rhodium ComplexesCatalytic DiarylationSelective synthesis of N-(3-tolyl) diaryl ketimines.
Palladium ComplexesDimerization/Diarylation CascadesControlled synthesis of α-diimines and other complex nitrogen-containing heterocycles.
Earth-Abundant Metal Catalysts (e.g., Fe, Cu)Cross-Coupling and Cycloaddition ReactionsCost-effective and sustainable synthesis of functionalized imines and heterocycles.

Exploration of New Multicomponent Reaction Scaffolds and Methodologies

Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are foundational to the chemistry of this compound. nih.govbeilstein-journals.org These reactions are prized for their ability to generate molecular complexity in a single, atom-economical step. researchgate.netmdpi.com The future of IMCRs lies in the design of novel reaction scaffolds that move beyond the traditional product classes.

Researchers are exploring new reaction partners and bifunctional substrates that can participate in IMCRs with this compound, leading to the formation of diverse and complex heterocyclic systems. beilstein-journals.orgrsc.org For instance, catalyst-free, aqueous-mediated MCRs have been developed for the synthesis of polyfunctionalized carbazoles, demonstrating that unconventional reaction conditions can unlock new pathways. rsc.org The development of MCRs that can be followed by programmed post-condensation transformations allows for the construction of cyclic peptidomimetics and other constrained molecular architectures that are of significant interest in medicinal chemistry. beilstein-journals.orgnih.gov The aim is to expand the library of accessible molecular scaffolds, providing rapid access to novel chemical entities for drug discovery and materials science. mdpi.com

Advanced Computational Studies for Predictive Synthesis and Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. nih.govmdpi.com For this compound, advanced computational studies offer a pathway to a deeper understanding of its behavior in complex transformations. DFT calculations can be used to model the transition states of key reaction steps in MCRs, such as the formation of the nitrilium intermediate in the Ugi reaction or the concerted α-addition in the Passerini reaction. nih.govnih.govresearchgate.net

These computational models can help rationalize observed regioselectivity and stereoselectivity and, more importantly, predict the outcome of new, untested reaction variants. nih.gov By calculating reaction barriers and exploring potential energy surfaces, researchers can screen for viable reaction pathways and identify promising catalyst structures or reaction conditions before undertaking extensive experimental work. mdpi.comchemrxiv.org This predictive power accelerates the discovery of novel reactions and provides a rational basis for optimizing existing synthetic methods involving this compound.

Computational MethodApplication in this compound ChemistryPotential Insights
Density Functional Theory (DFT)Elucidation of MCR mechanisms (e.g., Ugi, Passerini).Understanding transition state geometries, reaction energy barriers, and the origins of selectivity. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of bonding in reaction intermediates.Characterizing the nature of interactions between this compound and other reactants.
Molecular Dynamics (MD) SimulationsModeling reactions in solution and under flow conditions.Predicting the influence of solvent effects and transport phenomena on reaction outcomes.

Integration with Flow Chemistry and Sustainable Synthetic Approaches

The integration of this compound chemistry with continuous flow technology represents a significant step towards more sustainable and efficient chemical synthesis. researchgate.netchemrxiv.org Isocyanides are known for their potent, unpleasant odors and potential toxicity, which can pose challenges in traditional batch synthesis. chemrxiv.org Flow chemistry systems, where reagents are pumped through a network of tubes and reactors, offer enhanced safety by containing hazardous materials within a closed loop, minimizing operator exposure. researchgate.net

Flow technology also enables precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. chemrxiv.orgrsc.org Importantly, flow systems can facilitate in-line purification and telescoping of reactions, where the output of one reactor is fed directly into the next. This avoids the need for isolating intermediates, reducing waste and saving time. researchgate.netchemrxiv.org Furthermore, research into greener synthesis protocols for isocyanides, such as using less toxic dehydrating agents like p-toluenesulfonyl chloride (p-TsCl) instead of phosphorus oxychloride, complements the move towards sustainability. researchgate.netrsc.orgmdpi.com Applying these sustainable methods to the synthesis and subsequent reactions of this compound will be a key focus of future research.

Unexplored Reactivity Modes and Synthetic Utility

Beyond its well-documented role in MCRs, this compound possesses a rich and underexplored reactivity profile. The isocyano group can exhibit carbene-like character, act as a nucleophile or an electrophile, and participate in radical processes. nih.govorganic-chemistry.org Future research will focus on harnessing these alternative reactivity modes to develop novel synthetic transformations.

One promising avenue is the exploration of cycloaddition reactions beyond the classical [4+1] cycloadditions seen in some MCRs. The development of new catalytic systems could enable novel pericyclic reactions involving the isocyanide moiety. Another exciting direction involves leveraging the isocyano group in unconventional roles, such as an N1 synthon in oxidative coupling reactions, which dramatically expands its synthetic potential. organic-chemistry.org Furthermore, the reaction of this compound with radical intermediates could open up new pathways for C-C and C-N bond formation. organic-chemistry.org Investigating its reactivity with organometallic reagents under various catalytic conditions could also lead to the discovery of unprecedented chemical transformations, further cementing the status of this compound as a uniquely versatile building block in organic chemistry. mdpi.com

Q & A

Q. What strategies optimize the selective functionalization of this compound?

  • Experimental Design :
  • Protecting Groups : Temporarily block reactive sites (e.g., methyl groups) using silyl ethers .
  • Catalytic Systems : Screen chiral ligands for enantioselective transformations .
  • Data Interpretation : Use variable importance analysis (VIP) to prioritize reaction parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isocyano-3-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Isocyano-3-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.